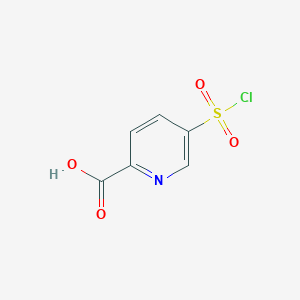

5-(Chlorosulfonyl)pyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(クロロスルホニル)ピリジン-2-カルボン酸は、ピリジン類に属する有機化合物です。化学式はC6H4ClNO4Sで、白色から淡黄色の粉末です。この化合物は、スルホニルクロリド基とカルボン酸基を含むスルホンアミド誘導体です。その独特の化学的特性により、さまざまな科学分野や業界で使用されています。

2. 製法

5-(クロロスルホニル)ピリジン-2-カルボン酸の合成は、さまざまな方法で達成できます。最も一般的な方法は、無水塩化アルミニウムの存在下で、2-クロロニコチン酸とクロロスルホン酸を反応させることです。この方法では、収率73%で白色粉末の5-(クロロスルホニル)ピリジン-2-カルボン酸が得られます。工業生産方法では、多くの場合、同様の合成経路が採用されますが、より大規模で行われ、化合物の純度と一貫性を確保しています。

準備方法

The synthesis of 5-(Chlorosulfonyl)pyridine-2-carboxylic acid can be achieved through various methods. The most common method involves the reaction of 2-chloronicotinic acid with chlorosulfonic acid in the presence of anhydrous aluminum chloride. This method yields this compound as a white powder with a yield of 73%. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.

化学反応の分析

5-(クロロスルホニル)ピリジン-2-カルボン酸は、以下のようなさまざまなタイプの化学反応を起こします。

置換反応: スルホニルクロリド基は、他の求核剤で置換することができ、スルホンアミド誘導体の生成につながります。

酸化還元反応: この化合物は、特定の条件下で酸化還元反応を起こし、さまざまな生成物を生成することができます。

加水分解: スルホニルクロリド基は、加水分解されて対応するスルホン酸を生成することができます。

これらの反応で使用される一般的な試薬には、アミンやアルコールなどの求核剤、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤などがあります。これらの反応によって生成される主な生成物は、使用する特定の試薬や条件によって異なります。

科学的研究の応用

5-(クロロスルホニル)ピリジン-2-カルボン酸は、科学研究や産業でさまざまな用途があります。

化学: これは、潜在的な生物学的および薬理学的特性を持つ新規有機化合物の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、生物学的研究で使用できる生物活性分子の合成に使用されます。

医学: これは、抗炎症作用と抗菌作用を持つ新規薬物の合成の前駆体として役立ちます。

産業: この化合物は、特定の特性を持つポリマーやその他の材料の生産に使用されます。

作用機序

5-(クロロスルホニル)ピリジン-2-カルボン酸の作用機序には、基質分子のプロトン化が含まれます。このプロトン化により、分子のコンフォメーション変化が起こり、より反応性が高くなり、さらなる反応を受けやすくなります。この化合物の反応性は、医薬品やポリマーなど、さまざまな化合物を合成するために利用できます。

6. 類似の化合物との比較

5-(クロロスルホニル)ピリジン-2-カルボン酸は、以下のような他の類似の化合物と比較することができます。

5-(クロロスルホニル)-2-ピリジンカルボン酸メチルエステル: この化合物は、類似の構造をしていますが、カルボン酸基ではなく、メチルエステル基を含んでいます。

2-クロロニコチン酸: この化合物は、5-(クロロスルホニル)ピリジン-2-カルボン酸の合成における前駆体であり、類似の反応性を示します。

5-(クロロスルホニル)ピリジン-2-カルボン酸のユニークな点は、スルホニルクロリド基とカルボン酸基を組み合わせている点にあります。この組み合わせにより、独特の化学的特性と反応性が得られます。

類似化合物との比較

5-(Chlorosulfonyl)pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

5-(Chlorosulfonyl)-2-pyridinecarboxylic acid methyl ester: This compound has a similar structure but includes a methyl ester group instead of a carboxylic acid group.

2-Chloronicotinic acid: This compound is a precursor in the synthesis of this compound and has similar reactivity.

The uniqueness of this compound lies in its combination of a sulfonyl chloride group and a carboxylic acid group, which provides it with distinct chemical properties and reactivity.

特性

IUPAC Name |

5-chlorosulfonylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO4S/c7-13(11,12)4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTDOHKDONBSAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B12315162.png)

![[(2S)-1-Aminopropan-2-yl]diethylamine](/img/structure/B12315200.png)

![Tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate](/img/structure/B12315202.png)

![tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate](/img/structure/B12315229.png)

![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)

![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)